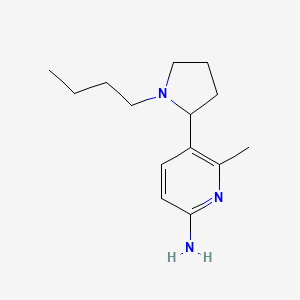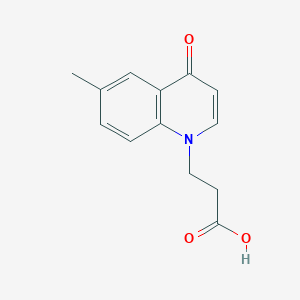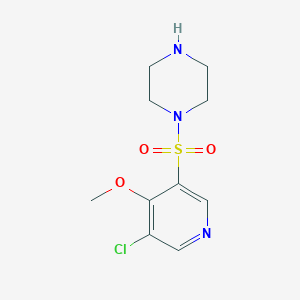
1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring bonded to a sulfonyl group, which is further attached to a chlorinated and methoxylated pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Methoxylation: The addition of a methoxy group to the pyridine ring.
Sulfonylation: The attachment of a sulfonyl group to the pyridine ring.
Piperazine Coupling: The final step involves coupling the sulfonylated pyridine with piperazine under suitable reaction conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine can be compared with other sulfonyl piperazines, such as:
- 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)ethylenediamine
- 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C10H14ClN3O3S |
|---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
1-(5-chloro-4-methoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H14ClN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI Key |
PBESWVTWMAEUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)

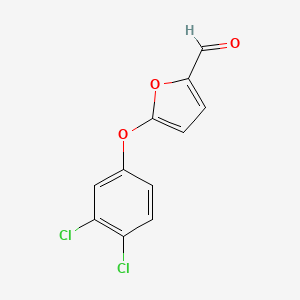

![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)
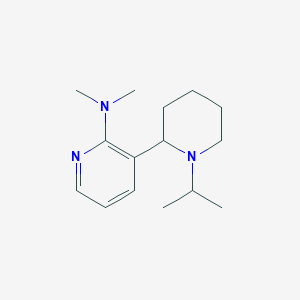

![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)

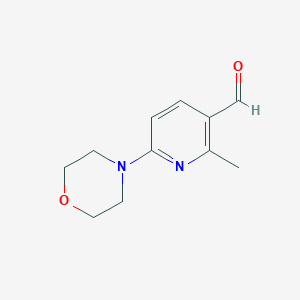
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
